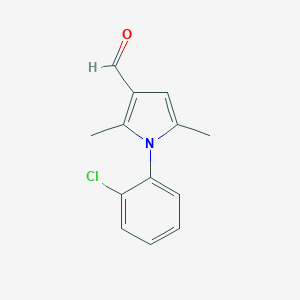

1-(2-chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

Description

Properties

IUPAC Name |

1-(2-chlorophenyl)-2,5-dimethylpyrrole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO/c1-9-7-11(8-16)10(2)15(9)13-6-4-3-5-12(13)14/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKUALNOCZYTDIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1C2=CC=CC=C2Cl)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50358240 | |

| Record name | 1-(2-Chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50358240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119673-49-3 | |

| Record name | 1-(2-Chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50358240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(2-chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive and in-depth exploration of the synthesis of 1-(2-chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, a molecule of significant interest in medicinal chemistry and drug development. The pyrrole scaffold is a foundational element in a multitude of pharmacologically active compounds, and the specific substitution pattern of this target molecule makes it a valuable intermediate for further chemical elaboration. This guide will detail a robust and efficient two-step synthetic pathway, commencing with the Paal-Knorr synthesis of the pyrrole core, followed by its formylation via the Vilsmeier-Haack reaction. The causality behind experimental choices, self-validating protocols, and authoritative references are integrated throughout to ensure scientific integrity and practical applicability for researchers in the field.

Introduction: The Significance of Substituted Pyrroles

The pyrrole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic drugs.[1][2][3] Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a versatile building block for designing molecules that can interact with biological targets. The title compound, this compound, incorporates several key features: a substituted aryl group at the nitrogen, which can influence pharmacokinetic properties and binding orientation; methyl groups at the 2 and 5 positions, which can enhance metabolic stability; and a reactive carbaldehyde group at the 3-position, providing a handle for further synthetic transformations to generate diverse libraries of potential drug candidates.[4][5][6]

Strategic Synthesis Overview: A Two-Step Approach

The synthesis of this compound is most effectively achieved through a two-step sequence:

-

Paal-Knorr Pyrrole Synthesis: Construction of the core 1-(2-chlorophenyl)-2,5-dimethyl-1H-pyrrole ring system.

-

Vilsmeier-Haack Formylation: Introduction of the carbaldehyde group at the 3-position of the pyrrole ring.

This strategy is advantageous due to the high efficiency and reliability of each individual reaction, as well as the commercial availability of the starting materials.

Caption: Overall synthetic workflow.

Step 1: Paal-Knorr Synthesis of 1-(2-chlorophenyl)-2,5-dimethyl-1H-pyrrole

The Paal-Knorr synthesis is a classic and highly efficient method for preparing substituted pyrroles.[1][2] The reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine, in this case, 2,5-hexanedione and 2-chloroaniline, respectively.[7]

Mechanistic Insights

The reaction proceeds through the initial nucleophilic attack of the amine on one of the protonated carbonyl groups of the 1,4-dione to form a hemiaminal intermediate.[1] This is followed by an intramolecular cyclization where the nitrogen attacks the second carbonyl group, forming a five-membered ring. Subsequent dehydration of this intermediate yields the aromatic pyrrole ring.[1][7] The use of a weak acid catalyst, such as acetic acid, can accelerate the reaction.[8]

Caption: Mechanism of the Paal-Knorr pyrrole synthesis.

Detailed Experimental Protocol

Objective: To synthesize 1-(2-chlorophenyl)-2,5-dimethyl-1H-pyrrole.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 2,5-Hexanedione | 114.14 | 5.71 g (5.95 mL) | 50 |

| 2-Chloroaniline | 127.57 | 6.38 g (5.27 mL) | 50 |

| Glacial Acetic Acid | 60.05 | 50 mL | - |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,5-hexanedione (5.71 g, 50 mmol) and 2-chloroaniline (6.38 g, 50 mmol).

-

Add glacial acetic acid (50 mL) to the flask.

-

Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 hexane:ethyl acetate eluent system.

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Pour the cooled mixture into a beaker containing 200 mL of ice-cold water.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel (95:5 hexane:ethyl acetate) to yield 1-(2-chlorophenyl)-2,5-dimethyl-1H-pyrrole as a pale yellow oil.

Step 2: Vilsmeier-Haack Formylation of 1-(2-chlorophenyl)-2,5-dimethyl-1H-pyrrole

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[9][10][11][12] Pyrroles are highly activated substrates for this reaction, with formylation typically occurring at the 2- or 3-position.[10] In this case, with the 2- and 5-positions blocked by methyl groups, the formylation will selectively occur at the 3-position.

Mechanistic Insights

The reaction begins with the formation of the Vilsmeier reagent, a chloroiminium ion, from the reaction of a substituted amide (typically dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[10][11][12] The electron-rich pyrrole ring then acts as a nucleophile, attacking the electrophilic Vilsmeier reagent.[11][12] The resulting intermediate is then hydrolyzed during aqueous workup to yield the final aldehyde product.[9][10]

Caption: Mechanism of the Vilsmeier-Haack formylation.

Detailed Experimental Protocol

Objective: To synthesize this compound.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 1-(2-chlorophenyl)-2,5-dimethyl-1H-pyrrole | 205.68 | 4.11 g | 20 |

| Phosphorus oxychloride (POCl₃) | 153.33 | 3.37 g (2.04 mL) | 22 |

| N,N-Dimethylformamide (DMF) | 73.09 | 15 mL | - |

Procedure:

-

In a three-necked round-bottom flask fitted with a dropping funnel, a nitrogen inlet, and a magnetic stir bar, place N,N-dimethylformamide (DMF, 10 mL).

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (3.37 g, 22 mmol) dropwise to the DMF with vigorous stirring. The Vilsmeier reagent will form in situ. Stir the mixture at 0 °C for 30 minutes.

-

Dissolve 1-(2-chlorophenyl)-2,5-dimethyl-1H-pyrrole (4.11 g, 20 mmol) in DMF (5 mL) and add it dropwise to the Vilsmeier reagent solution at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60 °C for 1 hour.

-

Monitor the reaction by TLC (8:2 hexane:ethyl acetate).

-

Cool the reaction mixture to room temperature and pour it onto 100 g of crushed ice.

-

Neutralize the mixture by the slow addition of a saturated sodium hydroxide solution until the pH is approximately 8-9.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with water (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Recrystallize the crude solid from ethanol/water to afford this compound as a crystalline solid.

Characterization and Data

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

Expected Data for this compound:

| Property | Value |

| Molecular Formula | C₁₃H₁₂ClNO |

| Molecular Weight | 233.69 g/mol [13] |

| Appearance | Off-white to pale yellow solid |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ~9.8 (s, 1H, CHO), 7.5-7.2 (m, 4H, Ar-H), 6.4 (s, 1H, pyrrole-H), 2.3 (s, 3H, CH₃), 2.1 (s, 3H, CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | ~185 (CHO), 140-125 (Ar-C & pyrrole-C), 21 (CH₃), 13 (CH₃), 11 (CH₃) |

| Mass Spectrum (ESI-MS) | m/z 234 [M+H]⁺ |

Note: The exact chemical shifts in NMR spectra may vary slightly depending on the solvent and concentration.

Conclusion

This guide has outlined a reliable and well-established two-step synthesis for this compound. The Paal-Knorr synthesis provides an efficient route to the core pyrrole structure, while the Vilsmeier-Haack reaction allows for the selective introduction of a formyl group. The detailed protocols and mechanistic discussions are intended to provide researchers with a solid foundation for the practical execution of this synthesis and for the potential development of related pyrrole-containing compounds with therapeutic potential.

References

- BenchChem. (2025). Application Notes: Paal-Knorr Synthesis of Pyrroles using 2,5-Octanedione.

- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.

- BenchChem. (2025). Application Notes and Protocols: Paal-Knorr Synthesis of Substituted Pyrroles.

- Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis.

- J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction.

- Wikipedia. (n.d.). Paal–Knorr synthesis.

- NROChemistry. (n.d.). Vilsmeier-Haack Reaction.

- NROChemistry. (2021). Vilsmeier-Haack Reaction. YouTube.

- RSC Publishing. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances.

- Alfa Chemistry. (n.d.). Paal-Knorr Synthesis.

- PubChem. (n.d.). This compound.

- Vilsmeier-Haack Reaction. (n.d.).

- Koca et al. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines.

- The Royal Society of Chemistry. (n.d.).

- Javid, H., et al. (2023). Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells. Iranian Journal of Pharmaceutical Research.

- Rajput, et al. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences.

- Chem-Station. (2015). Vilsmeier-Haack Synthesis of 2,5-dimethyl-1H-(p-tolyl)-pyrrole-3-carboxaldehyde.

- PubMed. (2020). Synthesis, biological activities, and SAR studies of novel 1-(2-chloro-4,5-difluorophenyl)-1H-pyrazole derivatives. Bioorganic & Medicinal Chemistry Letters.

- National Institutes of Health. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent.

- MDPI. (n.d.).

- National Institutes of Health. (n.d.).

- PubMed. (2003). N-(o-chlorophenyl)-2,5-dimethylpyrrole-3-carbaldehyde.

- National Institutes of Health. (n.d.). Synthesis and Toxicological Effect of Some New Pyrrole Derivatives as Prospective Insecticidal Agents against the Cotton Leafworm, Spodoptera littoralis (Boisduval).

- ChemicalBook. (n.d.). This compound.

- National Institutes of Health. (2024).

- European Patent Office. (2010). PROCESS FOR PRODUCING PYRROLE COMPOUND.

- NIST. (n.d.). 1H-Pyrrole-2-carboxaldehyde. WebBook.

- ResearchGate. (n.d.). Synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole in different solvents.

- ChemSynthesis. (n.d.). Pyrroles database - synthesis, physical properties.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells [brieflands.com]

- 5. Synthesis, biological activities, and SAR studies of novel 1-(2-chloro-4,5-difluorophenyl)-1H-pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Toxicological Effect of Some New Pyrrole Derivatives as Prospective Insecticidal Agents against the Cotton Leafworm, Spodoptera littoralis (Boisduval) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 10. jk-sci.com [jk-sci.com]

- 11. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 12. youtube.com [youtube.com]

- 13. This compound | C13H12ClNO | CID 882440 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-(2-chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (CAS Number: 119673-49-3)

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(2-chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, a substituted pyrrole derivative with significant potential in medicinal chemistry and drug discovery. The pyrrole scaffold is a ubiquitous motif in biologically active compounds, and its functionalization offers a versatile platform for the development of novel therapeutic agents.[1] This document elucidates the chemical properties, structural features, synthesis, and potential biological activities of this specific compound, drawing upon existing literature for closely related analogues to infer its therapeutic promise. While specific biological assay data for this molecule is limited in the public domain, the known activities of similar pyrrole derivatives suggest promising avenues for investigation, particularly in the realms of neurodegenerative diseases, oncology, and inflammatory disorders.

Chemical Properties and Structural Elucidation

This compound is a solid, crystalline compound with the molecular formula C₁₃H₁₂ClNO and a molecular weight of 233.69 g/mol .

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₂ClNO | PubChem CID 882440 |

| Molecular Weight | 233.69 g/mol | PubChem CID 882440 |

| IUPAC Name | 1-(2-chlorophenyl)-2,5-dimethylpyrrole-3-carbaldehyde | PubChem CID 882440 |

| CAS Number | 119673-49-3 | PubChem CID 882440 |

| SMILES | CC1=CC(=C(N1C2=CC=CC=C2Cl)C)C=O | PubChem CID 882440 |

Structural Analysis

The molecular structure consists of a central 2,5-dimethylpyrrole ring, which is N-substituted with a 2-chlorophenyl group at position 1 and functionalized with a carbaldehyde (formyl) group at position 3.

A detailed crystal structure analysis of N-(o-chlorophenyl)-2,5-dimethylpyrrole-3-carbaldehyde reveals key conformational features. The asymmetric unit contains three crystallographically independent molecules, with the primary difference being the orientation of the 2-chlorophenyl ring relative to the pyrrole ring. The aldehyde group is coplanar with the pyrrole ring, which influences the geometry of the pyrrole ring itself. Notably, the C2-C3 and N1-C5 bonds are observed to be longer than the C4-C5 and N1-C2 bonds. The crystal packing is stabilized by intermolecular C-H···O hydrogen bonds, forming dimers, and C-H···π interactions arising from the perpendicular orientation of the phenyl and pyrrole rings in adjacent molecules.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum would be expected to show singlets for the two methyl groups on the pyrrole ring, a singlet for the aldehydic proton, and a multiplet pattern for the aromatic protons of the 2-chlorophenyl group and the remaining proton on the pyrrole ring.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for the methyl carbons, the pyrrole ring carbons, the aldehydic carbonyl carbon, and the carbons of the 2-chlorophenyl ring.

-

Infrared (IR) Spectroscopy: Key vibrational bands would include C-H stretching for the aromatic and methyl groups, a strong C=O stretching frequency for the aldehyde, and C=C and C-N stretching vibrations characteristic of the pyrrole ring.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would provide an accurate mass measurement, confirming the elemental composition of the molecule.

Synthesis of this compound

The synthesis of this compound can be logically approached in a two-step process: first, the formation of the N-substituted pyrrole core, followed by the introduction of the carbaldehyde group.

Step 1: Synthesis of 1-(2-chlorophenyl)-2,5-dimethyl-1H-pyrrole via Paal-Knorr Synthesis

The Paal-Knorr synthesis is a classic and efficient method for the preparation of substituted pyrroles from a 1,4-dicarbonyl compound and a primary amine or ammonia.[2][3] In this case, the reaction involves the condensation of hexane-2,5-dione with 2-chloroaniline.

Reaction Scheme:

Figure 1: Paal-Knorr synthesis of the pyrrole intermediate.

Experimental Protocol (Proposed):

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add equimolar amounts of hexane-2,5-dione and 2-chloroaniline in a suitable solvent such as ethanol or glacial acetic acid.

-

Catalysis: Add a catalytic amount of a Brønsted or Lewis acid (e.g., a drop of concentrated HCl or p-toluenesulfonic acid) to protonate one of the carbonyl groups and facilitate the initial nucleophilic attack by the amine.[3]

-

Reaction Conditions: Heat the reaction mixture to reflux for a period of 1 to 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Step 2: Formylation of the Pyrrole Core via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, such as pyrroles.[4] The reaction employs a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).

Reaction Scheme:

Figure 2: Vilsmeier-Haack formylation of the pyrrole intermediate.

Experimental Protocol (Proposed):

-

Formation of Vilsmeier Reagent: In a flask cooled in an ice bath, slowly add phosphorus oxychloride to N,N-dimethylformamide with stirring to form the electrophilic Vilsmeier reagent, a chloroiminium salt.

-

Formylation: Dissolve the 1-(2-chlorophenyl)-2,5-dimethyl-1H-pyrrole from Step 1 in a suitable anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane) and add it dropwise to the pre-formed Vilsmeier reagent at low temperature.

-

Reaction Conditions: After the addition is complete, the reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion.

-

Hydrolysis and Work-up: The reaction is quenched by the addition of an aqueous solution of a base, such as sodium acetate or sodium hydroxide, to hydrolyze the intermediate iminium salt to the final aldehyde. The product is then extracted with an organic solvent.

-

Purification: The organic extracts are combined, washed, dried, and the solvent is evaporated. The crude product is purified by column chromatography on silica gel or recrystallization to yield the pure this compound.

Potential Biological Activities and Therapeutic Applications

While specific biological data for this compound are not extensively reported, the broader class of substituted pyrroles has demonstrated a wide range of pharmacological activities, suggesting its potential as a valuable scaffold in drug discovery.

G-Protein Coupled Receptor (GPCR) Modulation

A patent application (WO 2016/175555 A2) discloses a series of pyrrole derivatives with inhibitory activity against G-protein coupled receptors, including 5-HT and muscarinic acetylcholine receptors.[5] These receptors are implicated in a variety of physiological processes, and their modulation is a key strategy in the treatment of gastrointestinal disorders, such as ulcers and gastritis, as well as other conditions. The structural similarity of the title compound to those described in the patent suggests that it may also exhibit activity at these or other GPCRs.[5]

Proposed Screening Workflow:

Figure 3: A generalized workflow for screening compounds against GPCR targets.

Neuroprotective Potential

Several studies have highlighted the neuroprotective effects of pyrrole derivatives. For instance, some 1,5-diaryl pyrrole derivatives have been shown to protect against 6-hydroxydopamine (6-OHDA)-induced neurotoxicity in cellular models of Parkinson's disease. This protection is thought to be mediated, in part, through the suppression of oxidative stress and neuroinflammation. Given the prevalence of these pathological processes in a range of neurodegenerative disorders, including Alzheimer's disease, the title compound warrants investigation for its potential neuroprotective properties.

Anticancer and Anti-inflammatory Activities

The pyrrole nucleus is a key component in numerous compounds exhibiting anticancer and anti-inflammatory properties.[1] For example, certain pyrrole-3-carboxamide derivatives have shown potent anti-inflammatory activity in vivo. Additionally, other substituted pyrroles have been evaluated for their cytotoxic effects against various cancer cell lines.[6][7] The specific substitution pattern of this compound, with its combination of lipophilic and electron-withdrawing groups, makes it an interesting candidate for screening in cancer and inflammation-related assays.

Future Directions and Conclusion

This compound represents a promising, yet underexplored, molecule in the vast chemical space of pyrrole derivatives. This technical guide has outlined its chemical characteristics, a plausible and robust synthetic strategy, and, by inference from related compounds, a compelling rationale for its investigation as a potential therapeutic agent.

Future research should focus on the following areas:

-

Definitive Synthesis and Characterization: A detailed, optimized, and fully characterized synthesis of the title compound is a critical first step.

-

In Vitro Biological Screening: The compound should be subjected to a broad panel of in vitro assays to identify its primary biological targets. This should include GPCR binding and functional assays, as well as screens for anticancer, anti-inflammatory, and neuroprotective activities.

-

Mechanism of Action Studies: For any confirmed biological activity, detailed mechanistic studies should be undertaken to elucidate the molecular pathways involved.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogues will be crucial for optimizing potency, selectivity, and pharmacokinetic properties.

References

- Jukić, M., Cetina, M., Vorkapić-Furač, J., Golobič, A., & Nagl, A. (2003). N-(o-chlorophenyl)-2,5-dimethylpyrrole-3-carbaldehyde.

- RSC Advances. (2015).

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 882440, this compound. Retrieved January 21, 2026 from [Link].

- RGM College of Engineering and Technology. (2018). Paal–Knorr synthesis of pyrroles.

- International Journal of Pharmaceutical and Chemical Sciences. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. 3(1), 25-43.

- Sangeeta, J., et al. (2020). Potential 2,4-dimethyl-1H-pyrrole-3-carboxamide bearing benzimidazole template: Design, synthesis, in vitro anticancer and in silico ADME study. Bioorganic Chemistry, 96, 103660.

- Sonavane, R., et al. (2020). Synthesis, biological evaluation, and in silico study of pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives. Monatshefte für Chemie - Chemical Monthly, 151(12), 2021-2036.

- WO 2016/175555 A2. (2016). PYRROLE DERIVATIVE COMPOUND, AND PHARMACEUTICAL COMPOSITION COMPRISING SAME.

-

Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved January 21, 2026 from [Link].

-

ChemTube3D. (n.d.). Pyrrole - The Vilsmeier Reaction. Retrieved January 21, 2026 from [Link].

-

Chemistry Online. (2023). Microscale - Paal-Knorr synthesis of 2,5-dimethyl-1-phenylpyrrole. Retrieved January 21, 2026 from [Link].

Sources

- 1. ir.juit.ac.in:8080 [ir.juit.ac.in:8080]

- 2. rgmcet.edu.in [rgmcet.edu.in]

- 3. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 4. ijpcbs.com [ijpcbs.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. Synthesis, biological evaluation, and in silico study of pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Potential 2,4-dimethyl-1H-pyrrole-3-carboxamide bearing benzimidazole template: Design, synthesis, in vitro anticancer and in silico ADME study - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Paal-Knorr Synthesis of N-Aryl Substituted Pyrroles

Introduction: The Enduring Relevance of the Paal-Knorr Synthesis in Modern Drug Discovery

The pyrrole nucleus is a cornerstone of medicinal chemistry, forming the structural core of a vast array of pharmaceuticals and natural products.[1][2] Among the myriad of synthetic routes to this privileged heterocycle, the Paal-Knorr synthesis, first reported independently by Carl Paal and Ludwig Knorr in 1884, remains one of the most direct and versatile methods.[3][4] This guide provides an in-depth technical overview of the Paal-Knorr synthesis for preparing N-aryl substituted pyrroles, a class of compounds of significant interest in drug development. We will delve into the mechanistic intricacies of the reaction, provide field-proven insights for optimizing reaction conditions, and present a detailed, validated protocol that embodies the principles of robust and reproducible synthesis.

The Mechanism of the Paal-Knorr Pyrrole Synthesis: A Stepwise Examination

The Paal-Knorr synthesis is fundamentally a condensation reaction between a 1,4-dicarbonyl compound and a primary amine, in this case, an aniline derivative, to form the pyrrole ring.[5] While seemingly straightforward, a precise understanding of the mechanism is crucial for troubleshooting and optimization. The reaction is typically catalyzed by an acid and proceeds through the following key steps.[6]

-

Initial Hemiaminal Formation: The reaction commences with the protonation of one of the carbonyl groups of the 1,4-dicarbonyl compound, enhancing its electrophilicity. The primary aryl amine then acts as a nucleophile, attacking the activated carbonyl carbon to form a hemiaminal intermediate.[7][8]

-

Intramolecular Cyclization: The nitrogen atom of the hemiaminal then performs an intramolecular nucleophilic attack on the second carbonyl group. This ring-closing step is often the rate-determining step of the reaction and results in the formation of a 2,5-dihydroxytetrahydropyrrole derivative.[7][9]

-

Dehydration and Aromatization: The cyclic intermediate subsequently undergoes a two-step dehydration process, eliminating two molecules of water to yield the thermodynamically stable aromatic pyrrole ring.[3]

The choice of acid catalyst, be it a Brønsted or Lewis acid, plays a critical role in facilitating these steps.[10] Weakly acidic conditions, such as those provided by acetic acid, are often sufficient to promote the reaction without leading to unwanted side products like furans, which can be the major product at a pH below 3.[5]

Caption: Experimental workflow for the synthesis of 2,5-dimethyl-1-phenylpyrrole.

Step-by-Step Procedure:

-

Reaction Setup: In a 50 mL round-bottom flask, combine 2,5-hexanedione (2.28 g, 20 mmol) and aniline (1.86 g, 20 mmol) in methanol (5 mL).

-

Rationale: Methanol serves as a suitable solvent to dissolve both reactants. An equimolar ratio of reactants is used to ensure complete conversion.

-

-

Catalyst Addition: Add one drop of concentrated hydrochloric acid to the mixture.

-

Rationale: A catalytic amount of strong Brønsted acid is sufficient to initiate the reaction by protonating the carbonyl groups of the 1,4-dicarbonyl compound.

-

-

Reaction under Reflux: Fit the flask with a reflux condenser and heat the mixture to reflux using a heating mantle for 15 minutes.

-

Rationale: Heating to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate. The 15-minute duration is typically sufficient for this specific transformation.

-

-

Product Precipitation: After the reflux period, cool the reaction mixture in an ice bath. While cooling, add 50 mL of 0.5 M hydrochloric acid.

-

Rationale: Cooling the mixture reduces the solubility of the product. The addition of aqueous acid serves to protonate any unreacted aniline, forming a water-soluble salt, and to precipitate the water-insoluble N-aryl pyrrole product.

-

-

Isolation: Collect the resulting crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold water.

-

Rationale: Vacuum filtration is an efficient method for separating the solid product from the liquid reaction mixture. Washing with cold water removes any residual acid and water-soluble impurities.

-

-

Purification: Recrystallize the crude product from a 9:1 methanol/water mixture to obtain pure 2,5-dimethyl-1-phenylpyrrole.

-

Rationale: Recrystallization is a standard purification technique for solid compounds. The solvent system is chosen to ensure that the product is soluble at high temperatures and sparingly soluble at low temperatures, allowing for the formation of pure crystals upon cooling.

-

Scope and Limitations

The Paal-Knorr synthesis is a versatile method applicable to a wide range of 1,4-dicarbonyl compounds and primary amines. [6]Aromatic amines with both electron-donating and electron-withdrawing groups can be successfully employed. [9]However, the reaction is not without its limitations. The primary constraint has historically been the availability of the 1,4-dicarbonyl starting materials. [6]Additionally, strongly electron-withdrawing groups on the aniline can decrease its nucleophilicity, potentially requiring harsher reaction conditions or more potent catalysts. [5]In some cases, ortho-substituted anilines may react more slowly due to steric hindrance. [11]

Conclusion and Future Outlook

The Paal-Knorr synthesis of N-aryl substituted pyrroles remains a highly relevant and powerful tool in the arsenal of the synthetic chemist. Its operational simplicity, coupled with the continuous development of more efficient and environmentally friendly protocols, ensures its enduring utility in both academic research and industrial drug development. Future innovations will likely focus on expanding the substrate scope through novel 1,4-dicarbonyl syntheses, developing even more active and selective catalytic systems, and further integrating this classic reaction into automated synthesis platforms.

References

- Paal–Knorr synthesis - Wikipedia. [URL: https://en.wikipedia.org/wiki/Paal%E2%80%93Knorr_synthesis]

- Paal-Knorr Synthesis - Alfa Chemistry. [URL: https://www.alfa-chemistry.com/paal-knorr-synthesis.htm]

- Paal-Knorr Pyrrole Synthesis - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/paal-knorr-pyrrole-synthesis.shtm]

- Paal–Knorr synthesis - Grokipedia. [URL: https://grokipedia.org/Paal-Knorr_synthesis]

- Paal–Knorr synthesis of pyrroles: from conventional to green synthesis: Catalysis Reviews. [URL: https://www.tandfonline.com/doi/full/10.1080/15583724.2018.1522216]

- A Green Synthesis of Pyrrole Derivative and Green Chemistry Learning for Beginners in Undergraduate Organic Chemistry Curriculum | Journal of Chemical Education - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.jchemed.2c00329]

- Paal–Knorr synthesis of pyrroles - RGM College Of Engineering and Technology. [URL: https://www.rgmcet.edu.in/assets/images/departments/PHYSICS/Paal-Knorr-synthesis-of-pyrroles-from-conventional-to-green-synthesis.pdf]

- (PDF) Greener Paal-Knorr Pyrrole Synthesis by Mechanical Activation - ResearchGate. [URL: https://www.researchgate.

- Application Notes and Protocols: Paal-Knorr Synthesis of Substituted Pyrroles - Benchchem. [URL: https://www.benchchem.com/application-notes/paal-knorr-synthesis-of-substituted-pyrroles]

- Paal-Knorr Furan Synthesis - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/paal-knorr-furan-synthesis.shtm]

- Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism||Very Easy Method. [URL: https://www.youtube.

- CHAPTER 17: Pyrrole Synthesis - Books - The Royal Society of Chemistry. [URL: https://books.rsc.org/books/edited-volume/2026/chapter/208865/CHAPTER-17-Pyrrole-Synthesis]

- Paal–Knorr synthesis of pyrroles: from conventional to green synthesis | Request PDF - ResearchGate. [URL: https://www.researchgate.

- Green Synthesis of Pyrrole Derivatives - Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Green-Synthesis-of-Pyrrole-Derivatives-Trilleras-Guzm%C3%A1n/27f0525381861e63a8326a090710609b5e52c6f1]

- Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas - MDPI. [URL: https://www.mdpi.com/2073-4344/12/10/1183]

- Application Notes and Protocols for Microwave-Assisted Paal-Knorr Synthesis of N-(4,4-Diethoxybutyl)pyrroles - Benchchem. [URL: https://www.benchchem.com/application-notes/microwave-assisted-paal-knorr-synthesis-of-n-4-4-diethoxybutyl-pyrroles]

- The Paal–Knorr reaction revisited. A catalyst and solvent-free synthesis of underivatized and N-substituted pyrroles - Green Chemistry (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2011/gc/c0gc00755a]

- amino aryl) pyrroles by Paal-Knorr reaction. [URL: https://eprints.iisc.ac.in/id/eprint/12188]

- Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/abstracts/lit2/590.shtm]

- SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW) Diana Tzankova1, Stanislava Vladimirova2, Lily Peikova1, Maya Georgieva1. [URL: https://dl.uctm.edu/journal/node/j2018-3/13-D_Tzankova_17-152-17.pdf]

- Highly Atroposelective Synthesis of Arylpyrroles by Catalytic Asymmetric Paal–Knorr Reaction | Journal of the American Chemical Society - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jacs.6b12881]

- Pyrrole synthesis - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/pyrroles.shtm]

- Microwave-assisted organic synthesis of pyrroles (Review) - ResearchGate. [URL: https://www.researchgate.net/publication/379299496_Microwave-assisted_organic_synthesis_of_pyrroles_Review]

- Microwave Assisted Synthesis Of New Heterocyclic Compounds - International Journal of Pharmaceutical Sciences. [URL: https://ijpsr.com/bft-article/microwave-assisted-synthesis-of-new-heterocyclic-compounds/]

- Microwave-assisted Paal-Knorr reaction. A rapid approach to substituted pyrroles and furans - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/14759242/]

- Protocol for Paal-Knorr Synthesis of Substituted Pyrroles: Application Notes - Benchchem. [URL: https://www.benchchem.com/application-notes/protocol-for-paal-knorr-synthesis-of-substituted-pyrroles]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. grokipedia.com [grokipedia.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 6. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. rgmcet.edu.in [rgmcet.edu.in]

- 11. ias.ac.in [ias.ac.in]

An In-depth Technical Guide to the Vilsmeier-Haack Formylation of 2,5-Dimethylpyrroles

Abstract

The Vilsmeier-Haack reaction stands as a cornerstone of synthetic organic chemistry, providing an efficient and mild pathway for the formylation of electron-rich aromatic and heteroaromatic compounds.[1] This guide offers a comprehensive technical overview of its application to 2,5-dimethylpyrrole, a common heterocyclic building block in medicinal chemistry and materials science.[2][3] We will dissect the underlying mechanism, from the in-situ generation of the Vilsmeier reagent to the final hydrolytic workup. A field-tested, step-by-step experimental protocol is provided, emphasizing the causal relationships behind each operational step to ensure reproducibility and safety. This document is designed to bridge theoretical understanding with practical application, serving as an authoritative resource for professionals engaged in the synthesis of functionalized pyrrole derivatives.

Introduction: The Strategic Value of Formylation

The introduction of a formyl (-CHO) group onto an aromatic scaffold is a pivotal transformation in organic synthesis. It serves as a versatile handle for subsequent modifications, enabling the construction of more complex molecular architectures. While methods like Friedel-Crafts acylation exist, they often require harsh Lewis acids and are unsuitable for introducing the unstable formyl group directly.[4][5] The Vilsmeier-Haack reaction elegantly circumvents these issues by employing a mild electrophile, a chloroiminium salt known as the Vilsmeier reagent, generated in situ from a substituted amide (typically N,N-dimethylformamide, DMF) and an activating agent like phosphorus oxychloride (POCl₃).[6][7][8] This method is particularly effective for electron-rich systems, making it the premier choice for the formylation of heterocycles like pyrroles.[9][10]

The Substrate: Electronic & Steric Profile of 2,5-Dimethylpyrrole

2,5-Dimethylpyrrole is an attractive substrate for electrophilic substitution. The pyrrole ring is inherently electron-rich due to the participation of the nitrogen lone pair in the aromatic π-system. The two methyl groups at the α-positions (C2 and C5) are electron-donating, further enhancing the nucleophilicity of the ring.

However, these methyl groups also sterically hinder the α-positions. Consequently, electrophilic attack is directed exclusively to the electronically activated and sterically accessible β-positions (C3 and C4). This predictable regioselectivity is a key advantage in synthetic design, leading to the clean formation of 2,5-dimethyl-3-formylpyrrole.

The Core Mechanism: A Three-Act Process

The Vilsmeier-Haack reaction can be logically divided into three distinct stages: formation of the electrophile, nucleophilic attack by the pyrrole, and hydrolysis to the final product.[4]

Stage 1: Formation of the Vilsmeier Reagent The reaction begins with the activation of DMF by phosphorus oxychloride. The lone pair on the carbonyl oxygen of DMF attacks the electrophilic phosphorus atom of POCl₃. Subsequent elimination generates the highly electrophilic chloroiminium cation, the "Vilsmeier reagent".[6][9]

Stage 2: Electrophilic Aromatic Substitution The electron-rich π-system of the 2,5-dimethylpyrrole attacks the electrophilic carbon of the Vilsmeier reagent. This attack occurs at the C3 position, breaking the aromaticity of the pyrrole ring and forming a resonance-stabilized cationic intermediate (a sigma complex). A base (such as DMF or the displaced chloride) then abstracts the proton from C3, restoring aromaticity and yielding a pyrrolyl-iminium salt intermediate.[5][6]

Stage 3: Hydrolysis The reaction is typically quenched by the addition of water or an aqueous base. Water attacks the iminium carbon, and subsequent elimination of dimethylamine leads to the formation of the final aldehyde product, 2,5-dimethyl-3-formylpyrrole.[7]

Experimental Protocol: Synthesis of 2,5-Dimethyl-3-formylpyrrole

This protocol is a robust, self-validating method derived from established procedures.[11] The causality for each step is explained to enhance understanding and ensure successful execution.

Reagent and Materials Summary

| Reagent/Material | Formula | MW ( g/mol ) | Amount | Moles | Equiv. | CAS No. | Notes |

| 2,5-Dimethylpyrrole | C₆H₉N | 95.14 | 2.85 g | 30 mmol | 1.0 | 625-84-3 | Starting material; should be pure. |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 15 mL | ~194 mmol | ~6.5 | 68-12-2 | Reagent and solvent. |

| Phosphorus oxychloride | POCl₃ | 153.33 | 3.1 mL | 33 mmol | 1.1 | 10025-87-3 | Activating agent; highly corrosive. |

| 1M Sodium Hydroxide | NaOH | 40.00 | As needed | - | - | 1310-73-2 | For pH adjustment during workup. |

| Deionized Water & Ice | H₂O | 18.02 | ~100 mL | - | - | 7732-18-5 | For quenching and washing. |

| Acetonitrile (MeCN) | C₂H₃N | 41.05 | As needed | - | - | 75-05-8 | Recrystallization solvent (optional). |

Step-by-Step Methodology

A. Vilsmeier Reagent Preparation (Time: ~30 min)

-

Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a nitrogen inlet. The reaction must be conducted under an inert atmosphere to prevent moisture from decomposing the POCl₃ and the Vilsmeier reagent.

-

Initial Cooling: Place the flask in an ice-water bath and allow it to cool to 0 °C. This is critical to control the highly exothermic reaction between DMF and POCl₃.

-

Charge DMF: Add 10 mL of DMF to the cooled flask and begin stirring.

-

Add POCl₃: Using a syringe, add phosphorus oxychloride (3.1 mL, 33 mmol) dropwise to the stirring DMF over 10-15 minutes. A rapid addition can cause a dangerous temperature spike. The mixture will typically turn into a pale yellow or white solid/slurry as the Vilsmeier reagent forms.

-

Stir: Allow the mixture to stir at 0 °C for an additional 20 minutes to ensure complete formation of the reagent.

B. Formylation Reaction (Time: ~1 hour)

-

Prepare Substrate Solution: In a separate vial, dissolve the 2,5-dimethylpyrrole (2.85 g, 30 mmol) in the remaining 5 mL of DMF.

-

Substrate Addition: Add the pyrrole solution dropwise to the cold, stirring Vilsmeier reagent slurry over 5-10 minutes.

-

Reaction Monitoring: After the addition is complete, remove the flask from the ice bath and allow it to warm to room temperature. Let the reaction stir for 1 hour. Progress can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system. The disappearance of the starting material spot indicates completion.

C. Workup and Isolation (Time: ~1.5 hours)

-

Quenching: Prepare a beaker with approximately 100 g of crushed ice. Slowly and carefully pour the reaction mixture onto the ice with vigorous stirring. This hydrolyzes the intermediate iminium salt and neutralizes excess POCl₃. This step is highly exothermic.

-

Basification: Once all the ice has melted, slowly add 1M NaOH solution to the mixture until the pH is approximately 11. This neutralizes the acidic byproducts and ensures the product is in its free base form. The product often precipitates as a solid at this stage.

-

Precipitation & Filtration: Cool the basic mixture in a brine-ice bath for 20-30 minutes to maximize precipitation. Collect the solid product by vacuum filtration.

-

Washing: Wash the filter cake thoroughly with cold deionized water (3 x 20 mL) to remove residual salts and DMF.

-

Drying: Dry the product under vacuum to yield the crude 2,5-dimethyl-3-formylpyrrole.

Purification and Characterization

The crude product can be further purified by recrystallization from a suitable solvent like acetonitrile or an ethanol/water mixture. A typical yield for this reaction is in the range of 70-80%.[11]

-

Expected Appearance: Off-white to light brown solid.

-

¹H-NMR (CDCl₃): δ ~9.6 (s, 1H, CHO), ~6.4 (s, 1H, pyrrole-H), ~2.3 (s, 3H, CH₃), ~2.2 (s, 3H, CH₃).

-

¹³C-NMR (CDCl₃): δ ~185 (CHO), ~140, ~130, ~120, ~110 (pyrrole-C), ~13, ~11 (CH₃).

-

IR (KBr, cm⁻¹): ~1650 (C=O stretch of aldehyde).

Experimental Workflow Diagram

Field Insights & Troubleshooting

-

Issue: Low Yield.

-

Cause: Incomplete reaction or moisture contamination.

-

Solution: Ensure all glassware is rigorously dried and the reaction is run under a positive pressure of inert gas. Confirm complete formation of the Vilsmeier reagent before adding the pyrrole.

-

-

Issue: Dark, Oily Product.

-

Cause: Side reactions or polymerization of the pyrrole under acidic conditions.

-

Solution: Maintain low temperatures during the addition of POCl₃ and the pyrrole. Ensure the workup is performed promptly after the reaction is complete.

-

-

Issue: Product is Difficult to Filter.

-

Cause: Fine, amorphous precipitate.

-

Solution: Ensure the basic solution is thoroughly chilled before filtration. Sometimes, allowing the suspension to "digest" (stand) for a longer period in the cold can lead to larger crystal formation.

-

Applications in Drug Development

Formylated pyrroles are valuable intermediates in medicinal chemistry. The aldehyde functionality can be readily converted into other functional groups:

-

Reductive amination to install amine side chains.

-

Oxidation to a carboxylic acid.

-

Wittig or Horner-Wadsworth-Emmons reactions to form alkenes.

-

Condensation reactions to build larger heterocyclic systems.

Derivatives of 2,5-dimethylpyrrole have been investigated for their potential as antitubercular agents, highlighting the importance of this scaffold in the search for new therapeutics against drug-resistant pathogens.[3]

Conclusion

The Vilsmeier-Haack formylation of 2,5-dimethylpyrrole is a highly reliable and regioselective reaction that provides efficient access to the versatile 2,5-dimethyl-3-formylpyrrole intermediate. By understanding the underlying mechanism and adhering to a carefully controlled protocol that manages the reaction's exothermicity and sensitivity to moisture, researchers can consistently achieve high yields of this valuable synthetic building block. This guide provides the necessary theoretical foundation and practical instruction to empower scientists in their synthetic endeavors.

References

- Vilsmeier-Haack Synthesis of 2,5-dimethyl-1H-(p-tolyl)-pyrrole-3-carboxaldehyde. (2015). Synlett.

- Pyrrole-The Vilsmeier Reaction. ChemTube3D.

- Vilsmeier-Haack Reaction. Chemistry Steps.

- Vilsmeier-Haack Reaction. Organic Chemistry Portal.

- Vilsmeier-Haack Reaction. NROChemistry.

- Warashina, T., et al. (n.d.). Regioselective Formylation of Pyrrole-2-Carboxylate: Crystalline Vilsmeier Reagent vs Dichloromethyl Alkyl Ether. Organic Process Research & Development.

- Young, D. M., & Allen, C. F. H. 2,5-dimethylpyrrole. Organic Syntheses Procedure.

- Review Article on Vilsmeier-Haack Reaction. International Journal of Pharmaceutical Sciences and Research.

- Vilsmeier-Haack Reaction. J&K Scientific LLC.

- What is 2 5 dimethylpyrrole synthesis and its benefits. (2023). Echemi.

- Vilsmeier–Haack reaction. Wikipedia.

- Vilsmeier haack reaction. Slideshare.

- 2,5-Dimethylpyrrole. Chem-Impex.

- Naddeo, S., et al. (2024).

- Vilsmeier Reaction Vilsmeier-Haack Reaction Vilsmeier Formyl

- Synthesis of new 2, 5-dimethyl pyrrole derivatives and their application in unblended cigarette.

- Synthesis of N-substituted 2,5-dimethyl pyrroles in water.

- Improving the Potency of N-Aryl-2,5-dimethylpyrroles against Multidrug-Resistant and Intracellular Mycobacteria. Israeli Research Community Portal.

Sources

- 1. ijpcbs.com [ijpcbs.com]

- 2. chemimpex.com [chemimpex.com]

- 3. cris.iucc.ac.il [cris.iucc.ac.il]

- 4. chemtube3d.com [chemtube3d.com]

- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 7. jk-sci.com [jk-sci.com]

- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 9. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 10. Vilsmeier haack reaction | PPTX [slideshare.net]

- 11. ORGANIC SPECTROSCOPY INTERNATIONAL: Vilsmeier-Haack Synthesis of 2,5-dimethyl-1H-(p-tolyl)-pyrrole-3-carboxaldehyde [orgspectroscopyint.blogspot.com]

A Technical Guide to the Therapeutic Potential of Substituted Pyrrole-3-carbaldehydes

Abstract

The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Among its many functionalized derivatives, substituted pyrrole-3-carbaldehydes have emerged as a particularly promising class of compounds. The aldehyde group at the C3 position is not merely a passive feature; it serves as a versatile synthetic handle for the creation of diverse molecular libraries, including Schiff bases and other complex heterocycles.[3][4] This unique combination of a biologically active core and synthetic flexibility makes these compounds prime candidates for drug discovery programs. This guide provides an in-depth exploration of the synthesis, multifaceted biological activities, and key structure-activity relationships of substituted pyrrole-3-carbaldehydes, offering a technical resource for researchers and professionals in drug development. We will delve into their anticancer, antimicrobial, and anti-inflammatory properties, supported by detailed experimental protocols and mechanistic insights to empower further investigation and optimization.

The Strategic Synthesis of Pyrrole-3-carbaldehydes

The regioselective synthesis of pyrroles functionalized at the C3 position presents a significant chemical challenge.[3] Direct electrophilic substitution on the pyrrole ring typically favors the C2 position due to the higher stability of the cationic intermediate. Therefore, strategies to synthesize pyrrole-3-carbaldehydes must overcome this inherent reactivity.

Rationale Behind Synthetic Choices

Traditional methods often rely on a multi-step process involving the Vilsmeier-Haack reaction.[3] This approach necessitates the use of a sterically bulky protecting group, such as triisopropylsilyl (TIPS), on the pyrrole nitrogen. This strategic blocking of the C2 and C5 positions forces the formylating agent to react at the C3 position, after which a deprotection step is required.[3] While effective, these multi-step sequences can be inefficient.

To address these limitations, modern organic synthesis has shifted towards more elegant and efficient one-pot and multicomponent reactions. These methods offer superior atom economy and reduce the need for intermediate purification steps. A notable example is a sequential multicomponent reaction that involves a proline-catalyzed direct Mannich reaction-cyclization between succinaldehyde and in situ generated imines, followed by an oxidative aromatization step.[5] Another innovative approach is a tandem catalytic process using 5-bromo-1,2,3-triazine, terminal alkynes, and primary amines to construct the functionalized pyrrole ring in a single, efficient operation.[6][7]

Generalized Synthetic Workflow

The following diagram illustrates a conceptual workflow for modern, efficient syntheses of the target compounds, emphasizing the convergence of multiple starting materials in a single pot.

Caption: A generalized workflow for modern one-pot synthesis of pyrrole-3-carbaldehydes.

The Broad Spectrum of Biological Activity

The pyrrole-3-carbaldehyde scaffold is a versatile pharmacophore, with derivatives demonstrating a wide range of biological activities including antimicrobial, anticancer, and anti-inflammatory effects.[1][8][9] The specific nature and potency of the activity are highly dependent on the substitution patterns on the pyrrole ring.

Anticancer Properties

Substituted pyrroles are recognized as potent anticancer agents, targeting various hallmarks of cancer.[8] Derivatives of pyrrole-3-carbaldehyde have been shown to act through several key mechanisms, including the inhibition of critical signaling pathways and the disruption of cellular machinery essential for proliferation.

Mechanisms of Action:

-

Tubulin Polymerization Inhibition: Certain 3-aroyl-1-arylpyrrole derivatives function as potent inhibitors of tubulin polymerization. For these compounds, both the 1-phenyl ring and the 3-(3,4,5-trimethoxyphenyl)carbonyl moieties were found to be essential for potent activity.[10] By disrupting microtubule dynamics, these agents arrest the cell cycle and induce apoptosis.

-

Kinase Inhibition: Pyrrole derivatives have been synthesized as inhibitors of protein kinases like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are crucial for tumor growth, proliferation, and angiogenesis.[11] These compounds can bind to the receptors, blocking downstream signaling cascades.[11]

-

Hedgehog Signaling Pathway Inhibition: The Hedgehog (Hh) signaling pathway is critical in embryonic development and its aberrant activation is linked to several cancers. Specific pyrrole derivatives have demonstrated the ability to suppress this pathway, inhibiting the growth of cancers like medulloblastoma.[10]

The diagram below illustrates the inhibitory action of a hypothetical pyrrole-3-carbaldehyde derivative on the EGFR signaling pathway.

Caption: Inhibition of the EGFR signaling pathway by a pyrrole-3-carbaldehyde derivative.

Quantitative Data Summary: In Vitro Cytotoxicity

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrrolo-imidazole Derivatives | Pancreatic (Panc-1) | 0.062 | [8] |

| 3-Aroyl-1-arylpyrroles | Medulloblastoma (D283) | 0.015 | [10] |

| Pyrrolidone Derivatives | Lung (A549) | ~28% viability | [12] |

| Spirooxindole-pyrrolines | Mammary (MCF7) | Significant Viability Reduction | [13] |

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

This protocol provides a reliable method for assessing the cytotoxic effects of substituted pyrrole-3-carbaldehydes on cancer cell lines. The assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by metabolically active cells, specifically by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds (substituted pyrrole-3-carbaldehydes) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C. The rationale for this step is to allow viable cells sufficient time to convert the MTT into formazan.

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the purple formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

-

Antimicrobial Activity

Pyrrole-containing structures are found in natural antibiotics like pyrrolnitrin, highlighting the scaffold's inherent antimicrobial potential.[2] Synthetic derivatives have shown broad-spectrum activity against various pathogens.

-

Bacterial Spectrum: Studies have shown that substituted pyrroles can be effective against both Gram-positive (e.g., S. aureus, B. cereus) and Gram-negative bacteria (e.g., E. coli, P. putida).[1][14] However, some derivatives exhibit selective activity. For instance, certain 1,2,3,4-tetrasubstituted pyrroles displayed excellent inhibition of Gram-positive bacteria but were inactive against Gram-negative strains.[14] This selectivity is often attributed to the complex outer membrane of Gram-negative bacteria, which acts as a permeability barrier.[14]

-

Antifungal Activity: In addition to antibacterial effects, many pyrrole derivatives have been screened for antifungal activity against pathogens like C. albicans and A. niger, with some compounds showing potent inhibition.[15][16]

Quantitative Data Summary: Antimicrobial Activity

| Compound Class | Organism | MIC (µg/mL) | Reference |

| Pyrrole-3-carboxaldehydes | Pseudomonas putida | 16 | [1] |

| 1,2,3,4-tetrasubstituted pyrroles | S. aureus | < 7.8 (for active compounds) | [14] |

| Schiff base derivatives | E. coli | 6.25 - 12.5 | [15] |

| Schiff base derivatives | C. albicans | 6.25 - 12.5 | [15] |

Experimental Protocol: Broth Microdilution for MIC Determination

This is the gold-standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Principle: The test compound is serially diluted in a liquid growth medium in a 96-well plate. A standardized inoculum of the target microorganism is added, and the plate is incubated. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

Step-by-Step Methodology:

-

Prepare Compound Plate: In a 96-well plate, perform a two-fold serial dilution of the test compound in an appropriate sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The final volume in each well should be 50 µL.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Inoculation: Add 50 µL of the standardized inoculum to each well of the compound plate. This brings the total volume to 100 µL. Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).

-

Incubation: Incubate the plate at 35-37°C for 18-24 hours for bacteria, or at a suitable temperature for 24-48 hours for fungi.

-

Reading the MIC: After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration where no turbidity is observed. The choice of visual inspection is crucial as it directly assesses the inhibition of growth. For confirmation, a growth indicator like resazurin can be added.

-

Anti-inflammatory Activity

The pyrrole core is present in several well-known non-steroidal anti-inflammatory drugs (NSAIDs), including tolmetin and ketorolac, underscoring its value in developing anti-inflammatory agents.[1][17]

-

Mechanism of Action: Many pyrrole-based anti-inflammatory agents function by inhibiting cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is responsible for the production of prostaglandins at sites of inflammation.[17] Other derivatives have been shown to inhibit the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α).[17]

-

In Vivo Efficacy: Certain pyrrole derivatives featuring a carbaldehyde or oxime group have demonstrated significant anti-nociceptive profiles in in-vivo models, with efficacy comparable to marketed drugs.[18]

Insights into Structure-Activity Relationships (SAR)

The biological activity of substituted pyrrole-3-carbaldehydes is finely tuned by the nature and position of substituents on the pyrrole ring. Understanding these relationships is critical for rational drug design and lead optimization.

-

N1-Substituent: The group attached to the pyrrole nitrogen often plays a crucial role in defining the target and potency. For anticancer activity via tubulin inhibition, a 1-aryl group was found to be mandatory.[10]

-

C2/C5-Substituents: These positions are key for modulating lipophilicity and steric interactions within the target's binding pocket. The lipophilic character of the pyrrole ring itself aids in crossing biological membranes.[1]

-

C3-Carbaldehyde and its Derivatives: The aldehyde at C3 is a key interaction point and a synthetic handle. Conversion to Schiff bases, oximes, or other heterocycles can drastically alter the biological activity profile, often enhancing potency or introducing new activities.[4][18]

-

C4-Substituent: Substitution at this position can influence electronic properties and provide additional interaction points.

The following diagram summarizes the key SAR points for the pyrrole-3-carbaldehyde scaffold.

Caption: Key SAR hotspots on the substituted pyrrole-3-carbaldehyde scaffold.

Conclusion and Future Perspectives

Substituted pyrrole-3-carbaldehydes represent a highly versatile and promising class of heterocyclic compounds with significant therapeutic potential. Their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents, combined with their synthetic tractability, makes them attractive scaffolds for drug discovery. The aldehyde functionality at the C3-position is a key feature, enabling the rapid generation of diverse chemical libraries for screening and optimization.

Future research should focus on several key areas:

-

Lead Optimization: Systematically exploring the substitution patterns at all positions of the pyrrole ring to enhance potency and selectivity for specific biological targets.

-

Mechanism of Action Studies: Elucidating the precise molecular mechanisms underlying the observed biological activities to guide rational design.

-

Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their drug-likeness and potential for in vivo efficacy.

By leveraging the principles of medicinal chemistry and modern synthetic methods, the full potential of substituted pyrrole-3-carbaldehydes can be unlocked, paving the way for the development of novel and effective therapeutics.

References

-

Flexible Construction Approach to the Synthesis of 1,5-Substituted Pyrrole-3-carbaldehydes from 5-Bromo-1,2,3-triazine. Organic Letters. [Link]

-

Synthesis and biological activity of some pyrrole derivatives. I. PubMed. [Link]

-

Flexible Construction Approach to the Synthesis of 1,5-Substituted Pyrrole-3-carbaldehydes from 5-Bromo-1,2,3-triazine. ACS Publications. [Link]

-

Synthetic approaches for pyrrole-3-carbaldehydes. ResearchGate. [Link]

-

Synthesis and Biological Evaluation of Some Novel Pyrrole Derivatives. RJPT. [Link]

-

Antibacterial activity of some 1,2,3,4-tetrasubstituted pyrrole derivatives and molecular docking studies. ACG Publications. [Link]

-

Synthesis and bioactivity of pyrrole-conjugated phosphopeptides. Beilstein Journals. [Link]

-

Synthesis, Reactions and Medicinal Uses of Pyrrole. Pharmaguideline. [Link]

-

Evaluation of Spirooxindole-3,3'-pyrrolines-incorporating Isoquinoline Motif as Antitumor, Anti-inflammatory, Antibacterial, Antifungal, and Antioxidant Agents. Journal of Modern Oncology. [Link]

-

Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PubMed Central. [Link]

-

Pyrrole synthesis. Organic Chemistry Portal. [Link]

-

One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldehydes and applications towards medicinally important fused heterocycles. RSC Publishing. [Link]

-

A convenient synthesis of pyrrole-3-carboxaldehyde. ResearchGate. [Link]

-

Novel Pyrrole Derivatives as Multi-Target Agents for the Treatment of Alzheimer's Disease: Microwave-Assisted Synthesis, In Silico Studies and Biological Evaluation. MDPI. [Link]

-

Pyrrole‐3‐carboxaldehyde derivatives and SAR activity. ResearchGate. [Link]

-

Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation. PubMed Central. [Link]

-

Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. MDPI. [Link]

-

New Pyrrole Derivatives with Potent Tubulin Polymerization Inhibiting Activity As Anticancer Agents Including Hedgehog-Dependent Cancer. ACS Publications. [Link]

-

A class of pyrrole derivatives endowed with analgesic/anti-inflammatory activity. PubMed. [Link]

-

Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety. PubMed. [Link]

-

Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. MDPI. [Link]

-

Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. ResearchGate. [Link]

-

Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-Derived Heterocycles Bearing Two Functionalities. Bentham Science Publishers. [Link]

-

Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. ResearchGate. [Link]

-

Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. MDPI. [Link]

-

Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. SciSpace. [Link]

Sources

- 1. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldeh ... - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01637B [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. scispace.com [scispace.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Evaluation of Spirooxindole-3,3'-pyrrolines-incorporating Isoquinoline Motif as Antitumor, Anti-inflammatory, Antibacterial, Antifungal, and Antioxidant Agents - Jaber - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [modernonco.orscience.ru]

- 14. acgpubs.org [acgpubs.org]

- 15. rjptonline.org [rjptonline.org]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. A class of pyrrole derivatives endowed with analgesic/anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Reactivity of the aldehyde group in pyrrole-3-carbaldehydes

An In-depth Technical Guide to the Reactivity of the Aldehyde Group in Pyrrole-3-carbaldehydes

Abstract

Pyrrole-3-carbaldehydes are pivotal intermediates in the synthesis of complex heterocyclic systems, finding extensive application in medicinal chemistry and materials science.[1][2][3] Their utility stems from the versatile reactivity of the aldehyde group, which is electronically modulated by the electron-rich pyrrole ring. This guide provides an in-depth analysis of the aldehyde's reactivity, offering a framework for researchers, scientists, and drug development professionals to strategically design and execute synthetic transformations. We will explore the nuanced electronic effects governing the aldehyde's behavior, detail key reaction classes with field-proven protocols, and illustrate mechanistic pathways to provide a comprehensive resource for leveraging these valuable building blocks.

Core Principles: Electronic Structure and Reactivity

The chemical behavior of the aldehyde group at the C3 position of a pyrrole ring is a direct consequence of the heterocycle's electronic nature. Pyrrole is an electron-rich aromatic system where the nitrogen's lone pair of electrons is delocalized across the five-membered ring.[4][5] This delocalization increases the electron density at the ring carbons, which in turn influences any attached functional groups.

Unlike the C2 position, which is the most electron-rich and typically the primary site for electrophilic attack, the C3 position is less activated.[5][6] When an electron-withdrawing aldehyde group is placed at C3, it experiences a push of electron density from the ring. This resonance effect makes the carbonyl carbon of pyrrole-3-carbaldehyde less electrophilic than that of a typical aromatic aldehyde like benzaldehyde. This attenuated reactivity is a critical consideration for synthetic planning.

Conversely, the choice of substituent on the pyrrole nitrogen (N1) can finely tune this reactivity.

-

Electron-Withdrawing Groups (EWGs) : Substituents like tosyl (Ts) or phenylsulfonyl (SO₂Ph) decrease the electron density of the ring, thereby increasing the electrophilicity of the C3-aldehyde and making it more susceptible to nucleophilic attack.

-

Electron-Donating Groups (EDGs) : Alkyl substituents at N1 further increase the ring's electron density, rendering the aldehyde even less reactive.

This interplay allows for the strategic modulation of reactivity based on the synthetic goal.

Strategic Synthesis of Pyrrole-3-carbaldehydes

The regioselective synthesis of pyrrole-3-carbaldehydes is non-trivial. The classic Vilsmeier-Haack formylation of unsubstituted pyrrole overwhelmingly favors the C2 position.[7][8][9][10] To overcome this, a common and effective strategy involves installing a sterically demanding, removable protecting group on the pyrrole nitrogen. The triisopropylsilyl (TIPS) group is particularly effective, as its bulk hinders electrophilic attack at the adjacent C2 and C5 positions, directing the Vilsmeier reagent to the C3 position.[1][3]

Caption: Vilsmeier-Haack formylation using a bulky N-TIPS group to direct reaction to the C3 position.

Protocol 1: Vilsmeier-Haack Formylation of N-TIPS Pyrrole

This protocol is adapted from established methodologies for C3-selective formylation.[1][3]

-

Reagent Preparation: In a flame-dried, two-neck flask under an inert atmosphere (N₂ or Ar), add anhydrous N,N-Dimethylformamide (DMF, 1.2 eq.). Cool the flask to 0 °C in an ice bath.

-

Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise to the stirred DMF. Allow the mixture to stir at 0 °C for 30 minutes, during which the solid Vilsmeier reagent may precipitate.

-

Substrate Addition: Dissolve N-(triisopropylsilyl)pyrrole (1.0 eq.) in an anhydrous solvent (e.g., dichloromethane, DCE). Add this solution dropwise to the Vilsmeier reagent suspension at 0 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours or until TLC analysis indicates complete consumption of the starting material.

-

Hydrolysis and Deprotection: Cool the reaction mixture back to 0 °C. Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of sodium bicarbonate or a dilute base like 50% aq. KOH until the pH is > 9.[7] This step hydrolyzes both the iminium salt intermediate and the N-TIPS group.

-

Extraction and Purification: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield 1H-pyrrole-3-carbaldehyde.

Key Transformations of the Aldehyde Group

The aldehyde functionality is a gateway to a vast number of chemical transformations, enabling molecular elongation, functional group interconversion, and the construction of new heterocyclic rings.

Nucleophilic Addition Reactions

The addition of carbon nucleophiles, such as organometallic reagents, to the carbonyl is a fundamental C-C bond-forming reaction.

-

Organometallic Reagents (Grignard, Organolithium): These strong nucleophiles readily add to the carbonyl carbon of pyrrole-3-carbaldehydes to form secondary alcohols.[11] The reaction's success can depend on the N-substituent. For N-H pyrroles, the acidic proton will be deprotonated first, requiring at least two equivalents of the organometallic reagent. Using an N-protected pyrrole avoids this complication.

Caption: General mechanism for the addition of an organometallic reagent to pyrrole-3-carbaldehyde.

Condensation Reactions

Condensation reactions are powerful tools for forming new double bonds and extending carbon frameworks.

-

Wittig and Horner-Wadsworth-Emmons (HWE) Reactions: These reactions convert the aldehyde to an alkene. The HWE reaction, using a phosphonate ylide, is often preferred as it typically favors the formation of the (E)-alkene and the phosphate byproduct is water-soluble, simplifying purification.[12]

-

Knoevenagel Condensation: This involves the reaction of the aldehyde with a compound containing an active methylene group (e.g., malonates, cyanoacetates) in the presence of a weak base to form a C=C bond.

| Reaction Type | Reagent(s) | Typical Product | Key Considerations |

| Wittig | Phosphonium Ylide (Ph₃P=CHR) | Alkene | Ylide stability determines E/Z selectivity. Salt byproducts can complicate purification. |

| HWE | Phosphonate Ylide ((RO)₂P(O)CH₂R') | (E)-Alkene | Generally high E-selectivity. Water-soluble phosphate byproduct simplifies workup.[12] |

| Knoevenagel | CH₂(CN)₂, Diethyl malonate | α,β-Unsaturated system | Requires a basic catalyst (e.g., piperidine, proline). |

| Reductive Amination | 1. R-NH₂2. Reducing Agent (e.g., NaBH₃CN) | Amine | One-pot procedure is highly efficient for synthesizing substituted amines. |

Protocol 2: Horner-Wadsworth-Emmons Olefination

This protocol is a representative procedure for C=C bond formation.

-

Base Treatment: In a flame-dried flask under an inert atmosphere, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) in anhydrous tetrahydrofuran (THF). Cool to 0 °C.

-

Ylide Formation: Add a solution of the appropriate phosphonate ester (e.g., triethyl phosphonoacetate, 1.1 eq.) in THF dropwise to the NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases.

-